molecular formula C16H16O4 B1587659 Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- CAS No. 27610-48-6

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-

Cat. No.: B1587659
CAS No.: 27610-48-6
M. Wt: 272.29 g/mol
InChI Key: MEVBAGCIOOTPLF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[5-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-11-6-12(17-7-13-8-18-13)4-5-15(11)16(3-1)20-10-14-9-19-14/h1-6,13-14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVBAGCIOOTPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C(=CC=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131406-13-8
Record name Oxirane, 2,2′-[1,6-naphthalenediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID80884906
Record name Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-48-6
Record name 2,2′-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oxirane, 2,2'-(1,6-naphthalenediylbis(oxymethylene))bis-
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Record name Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
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Record name Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
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Record name 6-glycidyloxynapht-1-yl oxymethyloxirane
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Record name 1,8-bis(2,3-epoxypuropylene) naphtarene
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Biological Activity

Overview

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS No. 27610-48-6), is a chemical compound with significant interest in various fields including medicinal chemistry and materials science. This compound is characterized by its unique structure that includes two oxirane (epoxy) groups linked by a naphthalene moiety. Understanding its biological activity is crucial for assessing its safety and potential applications.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.3 g/mol
  • Boiling Point : Approximately 455.5 °C
  • Density : 1.283 g/cm³
  • Water Solubility : 32.8 mg/L at 20 °C
  • LogP : 2.3 at 20 °C

Toxicity Studies

A significant study investigated the potential hepatocarcinogenicity of related compounds, including Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-. In this study, F344 male rats were administered varying doses of the compound alongside a known carcinogen (diethylnitrosamine). The results indicated that neither the number nor the area of hepatocellular foci increased in treated groups compared to controls, suggesting a lack of hepatocarcinogenic effect for Oxirane and its analogs in this context .

The biological activity of Oxirane compounds often relates to their ability to form covalent bonds with nucleophilic sites in biological macromolecules. This property can lead to various outcomes:

  • Antitumor Activity : Some studies suggest that oxirane derivatives may exhibit antitumor properties through mechanisms involving DNA interaction and disruption of cellular processes.
  • Cytotoxicity : The compound's epoxy groups can react with cellular components, potentially leading to cytotoxic effects depending on concentration and exposure duration.

Case Studies

  • Hepatotoxicity Assessment :
    • Study Design : Rats were subjected to a medium-term liver bioassay where they received intraperitoneal injections of diethylnitrosamine followed by oral administration of the test substances.
    • Findings : The study concluded that Oxirane did not promote liver tumors in the tested model, indicating a favorable safety profile concerning liver health .
  • Developmental Toxicity Studies :
    • In developmental toxicity assessments, similar compounds have shown varied effects on fetal development depending on exposure levels. These studies are critical for evaluating safety in pharmaceutical applications.

Data Table

PropertyValue
Molecular FormulaC16H16O4
Molecular Weight272.3 g/mol
Boiling Point455.5 °C
Density1.283 g/cm³
Water Solubility32.8 mg/L
LogP2.3

Scientific Research Applications

Adhesives

One of the primary uses of Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- is as a reactive diluent in adhesives. It enhances the mechanical and thermal properties of epoxy adhesives, making them suitable for high-performance applications in construction and automotive industries .

Coatings

This compound is widely utilized in the formulation of industrial coatings. Its properties allow for improved adhesion and durability of coatings applied to various substrates. The epoxy resin's resistance to chemicals and moisture makes it ideal for protective coatings in harsh environments .

Polymer Composites

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- serves as a component in preparing polymer composites. These composites benefit from the compound's ability to enhance mechanical strength and thermal stability, which are crucial for applications requiring durability and resistance to deformation under heat .

Case Study 1: Automotive Industry

In a study conducted on automotive adhesives, the inclusion of Oxirane-based resins significantly improved bond strength and thermal resistance compared to traditional adhesive formulations. The research indicated that vehicles using these advanced adhesives exhibited better performance under stress and temperature variations .

Case Study 2: Protective Coatings

A field study assessed the performance of coatings containing Oxirane in marine environments. The results demonstrated that the epoxy resin provided superior protection against corrosion and wear compared to non-epoxy alternatives, leading to longer service life for marine vessels .

Safety and Environmental Considerations

While Oxirane has beneficial applications, it is essential to consider its safety profile. The compound has been associated with potential health risks such as allergic contact dermatitis among workers handling epoxy resins. Regulatory bodies like the EPA have established guidelines for its use to mitigate risks associated with exposure during manufacturing processes .

Comparison with Similar Compounds

Key Findings

Thermal Stability : The naphthalene-based compound (CAS 27610-48-6) exhibits higher thermal stability (boiling point ~455°C) compared to aliphatic analogues due to its rigid aromatic structure [12].

Flexibility vs. Rigidity : Aliphatic variants (e.g., CAS 16096-31-4) are more flexible, making them suitable for elastomers, while aromatic analogues excel in high-stress applications [2][13][23].

Regulatory Trends: Naphthalene and bisphenol derivatives face stricter regulations due to toxicity concerns, whereas aliphatic compounds are less restricted [6][10][13].

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by reacting 1,6-dihydroxynaphthalene with epichlorohydrin under basic conditions to form the bis-glycidyl ether derivative. This method is common for preparing glycidyl ethers of dihydroxy aromatic compounds and is applicable to naphthalene derivatives.

  • Starting Material: 1,6-dihydroxynaphthalene
  • Epoxidizing Agent: Epichlorohydrin (3-chloromethyl-3,4-epoxypropane)
  • Base: Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide
  • Solvent: Aromatic hydrocarbons like benzene, toluene, or xylene may be used to facilitate the reaction
  • Catalysts: Phase-transfer catalysts such as quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) or phosphonium salts are employed to enhance reaction rates and yields.

Detailed Reaction Conditions

  • The 1,6-dihydroxynaphthalene is reacted with an excess of epichlorohydrin in the presence of a strong base (1 to 4 moles of NaOH or KOH per mole of dihydroxynaphthalene).
  • The reaction temperature is maintained between 80°C to 150°C, with an optimal range of 100°C to 120°C.
  • Reaction time varies from 4 to 12 hours depending on temperature.
  • The use of phase-transfer catalysts in amounts ranging from 0.1% to 30% by weight relative to the dihydroxynaphthalene improves the reaction efficiency.
  • After completion, the reaction mixture is cooled, and the organic phase is separated, washed with water to remove impurities, and dried to isolate the product.
  • Purity is confirmed by chromatographic methods (GC) and structural confirmation by 1H-NMR and 13C-NMR spectroscopy.

Reaction Mechanism Overview

The base deprotonates the hydroxyl groups on the naphthalene, generating phenolate ions that nucleophilically attack the epichlorohydrin's epoxide ring or the chloromethyl group, leading to ring-opening and formation of the glycidyl ether. Subsequent intramolecular ring closure regenerates the oxirane rings on both ends of the molecule.

Alternative Synthetic Routes and Related Compounds

While the primary method involves epichlorohydrin, related naphthalene derivatives with oxetane rings have been synthesized by reacting dihydroxynaphthalene with chloromethyloxetane derivatives under similar alkaline and catalytic conditions. These methods provide structural analogs but are distinct from the oxirane bis-glycidyl ether preparation.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1,6-Dihydroxynaphthalene
Epoxidizing Agent Epichlorohydrin
Base Sodium hydroxide or potassium hydroxide (1-4 mol per mol dihydroxynaphthalene)
Solvent Aromatic hydrocarbons (benzene, toluene, xylene)
Catalyst Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) or phosphonium salts (0.1-30 wt%)
Reaction Temperature 80-150°C (optimal 100-120°C)
Reaction Time 4-12 hours
Work-up Cooling, phase separation, washing with water, drying
Purity Analysis GC, 1H-NMR, 13C-NMR

Research Findings and Yields

  • The described method yields high purity products, typically above 99% as confirmed by GC analysis.
  • Yields range from approximately 77% to 89% depending on the exact reaction conditions and scale.
  • Spectroscopic data (1H-NMR and 13C-NMR) confirm the successful formation of the bis-epoxy compound with characteristic chemical shifts corresponding to oxirane protons and carbons.

Physicochemical Data Relevant to Preparation

Property Value Source
Molecular Formula C16H16O4
Molecular Weight 272.3 g/mol
Boiling Point 455.5 ± 15.0 °C (predicted)
Density 1.283 ± 0.06 g/cm³ (predicted)
Water Solubility 32.8 mg/L at 20°C
Vapor Pressure 0 Pa at 25°C
LogP 2.3 at 20°C

Q & A

Q. What are the optimal synthetic routes for Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic ring-opening reactions between 1,6-naphthalenediol derivatives and epichlorohydrin under alkaline conditions. Key parameters include:

  • Catalyst selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate phenolic hydroxyl groups .
  • Temperature control : Maintain 60–80°C to balance reaction rate and epoxide stability .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of epoxide protons (δ 3.1–3.5 ppm) and naphthalene backbone protons (δ 6.8–8.2 ppm) .
  • Fourier-Transform Infrared (FTIR) : Identify epoxide C–O–C stretching at 850–950 cm⁻¹ and aromatic C–H bending at 3050–3100 cm⁻¹ .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 250°C .

Advanced Research Questions

Q. What are the mechanistic pathways for epoxide ring-opening reactions in this compound, and how do nucleophiles influence product selectivity?

Methodological Answer: Epoxide rings undergo nucleophilic attack at the less hindered carbon. For example:

  • Amines : Form β-hydroxy amine adducts via SN2 mechanism.
  • Thiols : Generate β-hydroxy sulfides with regioselectivity dependent on pH .
    Experimental Design :
  • Use kinetic studies (e.g., stopped-flow UV-Vis) to monitor reaction rates.
  • Compare selectivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents .

Q. How does the compound’s stability vary under acidic, neutral, and alkaline conditions?

Methodological Answer:

  • Acidic Conditions : Epoxide rings hydrolyze to diols (e.g., with H₂SO₄), forming 1,6-naphthalenediol derivatives .
  • Alkaline Conditions : Base-catalyzed polymerization may occur above pH 10 .
    Protocol for Stability Testing :

Prepare solutions at pH 2, 7, and 12.

Monitor degradation via HPLC at 24-hour intervals for 7 days.

Q. What computational models predict the compound’s reactivity in cross-linking applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening with common nucleophiles (e.g., water, amines).
  • Molecular Dynamics (MD) : Simulate polymer network formation to assess cross-linking efficiency .

Q. How can contradictory data on the compound’s toxicity be resolved in academic studies?

Methodological Answer:

  • Regulatory Analysis : Cross-reference EPA TSCA §5(e) data (oral LD₅₀ >2000 mg/kg) with IARC classifications for glycidyl ethers .
  • In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve discrepancies .

Q. What advanced spectroscopic techniques elucidate its behavior in polymer matrices?

Methodological Answer:

  • Solid-State NMR : Probe epoxy group mobility in cross-linked networks.
  • Rheology : Measure viscosity changes during curing to optimize gelation time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
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